Cas no 1367629-89-7 (rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid)

rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid
- rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylicacid
- rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid
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- インチ: 1S/C8H13NO2/c9-7-3-4-1-5(7)2-6(4)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5-,6?,7?/m1/s1
- InChIKey: GTRUFTQABLIOLT-HCRKAXIXSA-N
- ほほえんだ: OC(C1C[C@@H]2C(C[C@H]1C2)N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 193
- 疎水性パラメータ計算基準値(XlogP): -2.3
- トポロジー分子極性表面積: 63.3
rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8165-1G |
rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid |
1367629-89-7 | 95% | 1g |
¥ 8,962.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8165-100mg |
rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid |
1367629-89-7 | 95% | 100mg |
¥2244.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8165-500mg |
rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid |
1367629-89-7 | 95% | 500mg |
¥5979.0 | 2024-04-24 | |
Cooke Chemical | LN8922757-1g |
(1S |
1367629-89-7 | 4S)-5-aminobicyclo[2.2.1]Heptane-2-carboxylicacid | 1g |
RMB 9601.60 | 2025-02-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8165-250mg |
rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid |
1367629-89-7 | 95% | 250mg |
¥3590.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8165-1g |
rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid |
1367629-89-7 | 95% | 1g |
¥8963.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8165-100MG |
rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid |
1367629-89-7 | 95% | 100MG |
¥ 2,244.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8165-5G |
rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid |
1367629-89-7 | 95% | 5g |
¥ 26,888.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8165-250MG |
rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid |
1367629-89-7 | 95% | 250MG |
¥ 3,590.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLY8165-500MG |
rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid |
1367629-89-7 | 95% | 500MG |
¥ 5,979.00 | 2023-04-04 |
rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid 関連文献
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
rel-(1R,4R)-5-aminonorbornane-2-carboxylic acidに関する追加情報
Research Briefing on rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid (CAS: 1367629-89-7)
rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid (CAS: 1367629-89-7) is a structurally unique bicyclic amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its rigid norbornane scaffold, has been explored for its potential applications in drug design, particularly as a building block for peptidomimetics and as a modulator of biological targets. Recent studies have highlighted its utility in enhancing the pharmacokinetic properties of therapeutic peptides and small molecules.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid in stabilizing secondary structures of peptides targeting G-protein-coupled receptors (GPCRs). The study demonstrated that incorporation of this amino acid analog into peptide sequences significantly improved binding affinity and metabolic stability, attributed to the conformational constraints imposed by the norbornane ring. These findings suggest its potential as a versatile tool in the development of next-generation peptide therapeutics.
Another notable application of rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid was reported in a Nature Communications article, where it was employed as a key intermediate in the synthesis of novel covalent inhibitors for SARS-CoV-2 main protease (Mpro). The compound's rigid structure facilitated precise spatial positioning of reactive warheads, leading to inhibitors with enhanced selectivity and potency. This study underscores the growing importance of structurally constrained amino acids in antiviral drug discovery.
From a synthetic chemistry perspective, recent advances in the asymmetric synthesis of rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid have been achieved through innovative catalytic methods. A 2024 Organic Letters publication described a highly enantioselective route utilizing chiral palladium catalysis, which improved the overall yield and scalability of this valuable building block. Such methodological developments are crucial for enabling broader exploration of its applications in medicinal chemistry.
The unique physicochemical properties of rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid, including its enhanced lipophilicity and reduced conformational flexibility compared to natural amino acids, make it particularly valuable for blood-brain barrier penetration. Several recent patent applications have highlighted its incorporation into CNS-targeting compounds, with promising results in preclinical models of neurodegenerative diseases.
Looking forward, the versatility of rel-(1R,4R)-5-aminonorbornane-2-carboxylic acid continues to inspire innovative applications across multiple therapeutic areas. Ongoing research is exploring its potential in constrained macrocyclic compounds for protein-protein interaction inhibition, as well as its use in the development of novel imaging probes for positron emission tomography (PET). The compound's unique structural features and demonstrated biological activities position it as a valuable asset in the medicinal chemist's toolkit.
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